molecular formula C13H11N5O4S2 B2853243 N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 851862-35-6

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2853243
CAS No.: 851862-35-6
M. Wt: 365.38
InChI Key: IUYSYXQNIZKOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(thiazol-2-ylamino)acetamide group and a furan-2-carboxamide moiety. The 1,3,4-oxadiazole ring is known for its metabolic stability and role in enhancing pharmacological activities, such as antimicrobial and anticancer effects . The thiazole moiety contributes to hydrogen bonding and metal coordination, while the furan carboxamide may influence solubility and target affinity .

Properties

IUPAC Name

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S2/c19-9(16-12-14-3-5-23-12)7-24-13-18-17-10(22-13)6-15-11(20)8-2-1-4-21-8/h1-5H,6-7H2,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSYXQNIZKOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

LMM5 and LMM11 ()
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Comparison: Both lack the thiazol-2-ylamino-thioethyl substituent but share the oxadiazole scaffold. LMM11 includes a furan-2-yl group, similar to the target compound’s furan carboxamide. These compounds demonstrated antifungal activity, suggesting that oxadiazole derivatives with heterocyclic substituents (e.g., furan) may enhance antifungal properties .
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide ()
  • Structure: Differs by substituting the thiazol-2-ylamino group with a 4-ethoxyphenylamino group.
  • Properties: Molecular weight = 402.42 g/mol, pKa = 11.85 (predicted), density = 1.40 g/cm³.

Analogues with Thiazole and Furan Motifs

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
  • Structure : Replaces the oxadiazole-thioethyl chain with a simpler thiazole-acetamide group.
    • Comparison : The absence of the oxadiazole core reduces metabolic stability but retains the furan-carboxamide moiety, which may retain partial activity against tyrosinase or microbial targets .
Indole-Based Oxadiazole-Thiazole Derivatives ()
  • Example: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide. Comparison: Incorporates an indole group instead of furan, which may enhance anticancer activity via intercalation or kinase inhibition.

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound C₁₈H₁₈N₄O₅S ~402 (estimated) Thiazol-2-ylamino, oxadiazole, furan Not explicitly reported
LMM11 () C₂₄H₂₆N₄O₄S 478.55 Furan-2-yl, sulfamoyl Antifungal
N-((5-((2-((4-ethoxyphenyl)amino)...furan-2-carboxamide () C₁₈H₁₈N₄O₅S 402.42 4-Ethoxyphenylamino, oxadiazole, furan Not reported
Indole-Based Oxadiazole-Thiazole () C₁₆H₁₃N₅O₂S₂ 371.44 Indole, thiazole, oxadiazole Anticancer (in silico)
N-(4-(2-((3-methoxybenzyl)amino)...furan-2-carboxamide () C₁₈H₁₇N₃O₄S 371.41 Methoxybenzyl, thiazole, furan Not reported

Key Research Findings and Implications

Anticancer Potential: Indole-oxadiazole-thiazole hybrids () highlight the role of thiazole in anticancer activity, implying the target compound’s thiazol-2-ylamino group may enhance cytotoxicity .

Solubility and Bioavailability : The ethoxyphenyl analogue () has a predicted pKa of 11.85, indicating basicity that could influence solubility. The target compound’s thiazole ring may offer better aqueous solubility than aromatic substituents .

Q & A

Q. Table 2: Representative Biological Activity Data

Assay TypeTargetResult (IC₅₀/MIC)Reference
SRB assayMCF-78.2 µM
Broth microdilutionE. coli32 µg/mL

Computational and Structural Analysis

Q. Which computational methods predict target binding affinity and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates interactions with EGFR or topoisomerase II (binding energy < -8 kcal/mol indicates strong affinity) .
  • DFT Calculations : B3LYP/6-31G* models predict HOMO/LUMO gaps (~4.5 eV) for redox stability .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability for CNS activity .

Advanced Synthesis Challenges

Q. How do halogen substitutions (e.g., Br, Cl) alter the compound’s pharmacokinetics?

  • Methodological Answer :
  • Lipophilicity : Bromine increases logP (e.g., from 2.1 to 2.8), enhancing membrane permeability .
  • Metabolic Stability : Chlorine reduces CYP450-mediated oxidation, prolonging half-life .
  • Crystallinity : Halogens enhance π-stacking, improving solubility in DMSO .

Q. What methodologies distinguish direct pharmacological effects from non-specific cytotoxicity?

  • Methodological Answer :
  • Selectivity Index (SI) : SI = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells); SI > 3 indicates specificity .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death .
  • ROS Detection : DCFH-DA assay quantifies reactive oxygen species (ROS) to rule out oxidative stress mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.